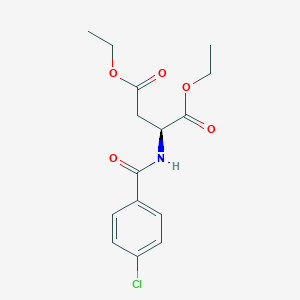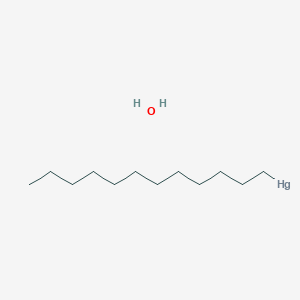
Dodecylmercury;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecylmercury;hydrate is an organomercury compound that consists of a dodecyl group (a twelve-carbon alkyl chain) bonded to a mercury atom, with water molecules associated as hydrates. Organomercury compounds are known for their significant toxicity and are used in various industrial and research applications. The presence of the hydrate indicates that water molecules are integrated into the compound’s structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecylmercury;hydrate can be synthesized through the reaction of dodecyl halides with mercury salts in the presence of a reducing agent. One common method involves the reaction of dodecyl chloride with mercuric chloride (HgCl2) in an aqueous solution, followed by reduction with a suitable reducing agent such as sodium borohydride (NaBH4). The reaction conditions typically include:
- Temperature: Room temperature to slightly elevated temperatures.
- Solvent: Aqueous or organic solvents like ethanol or methanol.
- Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
- Large-scale reactors to handle the reactants and products.
- Continuous monitoring of reaction conditions to ensure safety and efficiency.
- Purification steps to isolate the desired product from by-products and unreacted materials.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecylmercury;hydrate undergoes various chemical reactions, including:
Oxidation: The mercury atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form elemental mercury and dodecane.
Substitution: The dodecyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of mercuric oxide (HgO) and dodecane.
Reduction: Formation of elemental mercury (Hg) and dodecane.
Substitution: Formation of various organomercury compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dodecylmercury;hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its toxicological effects on biological systems and its interactions with cellular components.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to bind to specific biomolecules.
Industry: Utilized in the production of specialty chemicals and as a preservative in some industrial processes.
Mécanisme D'action
The mechanism of action of dodecylmercury;hydrate involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The mercury atom binds to the sulfur atoms in thiol groups, leading to the inhibition of enzyme activity and disruption of cellular functions. This binding can result in oxidative stress, cellular damage, and apoptosis (programmed cell death).
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury: Another organomercury compound with a single carbon group bonded to mercury.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group bonded to mercury.
Uniqueness
Dodecylmercury;hydrate is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain organomercury compounds. The presence of the hydrate also affects its solubility and reactivity.
Propriétés
Numéro CAS |
56986-39-1 |
|---|---|
Formule moléculaire |
C12H27HgO |
Poids moléculaire |
387.93 g/mol |
Nom IUPAC |
dodecylmercury;hydrate |
InChI |
InChI=1S/C12H25.Hg.H2O/c1-3-5-7-9-11-12-10-8-6-4-2;;/h1,3-12H2,2H3;;1H2 |
Clé InChI |
WZAHCXUNFLFONW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[Hg].O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


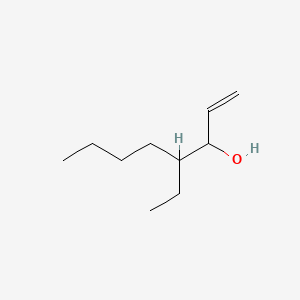
![N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14611480.png)
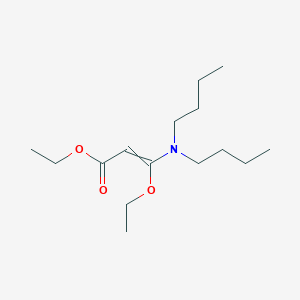
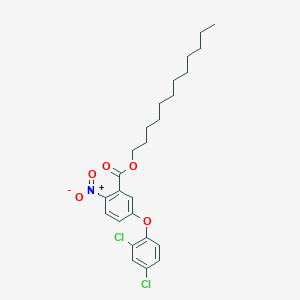
![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)
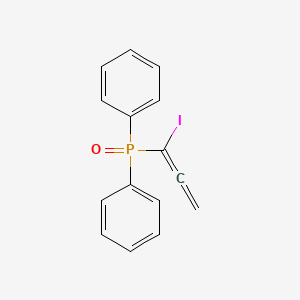
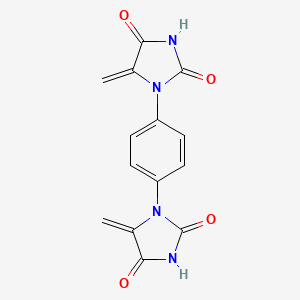

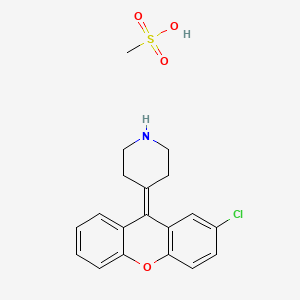
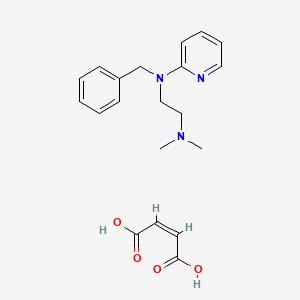
![Silane, [1,4-cyclohexadiene-1,4-diylbis(oxy)]bis[trimethyl-](/img/structure/B14611525.png)
![1-Propanone, 3-[4-(dimethylamino)phenyl]-1-phenyl-](/img/structure/B14611531.png)

